![molecular formula C12H14ClN3OS B11728394 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11728394.png)
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
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Overview
Description
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with thioglycolic acid to form the intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Chemical Reactions Analysis
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine.
- Mechanism of Action: The compound exhibits antimitotic activity against various human tumor cell lines. Its mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.
- Case Study: A notable study evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated significant growth inhibition rates with mean GI50 values suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens.
- In Vitro Studies: Laboratory tests have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .
Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing novel materials with specific properties.
- Polymer Chemistry: The compound can be utilized as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices results in materials suitable for high-performance applications .
Data Summary
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can be compared with other oxadiazole derivatives such as:
1,3,4-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Often used in the development of high-energy materials.
1,2,3-Oxadiazole: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antioxidant activities based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of oxadiazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several oxadiazole derivatives were found to be significant, indicating strong antibacterial properties. For instance, compounds with similar structures showed MIC values ranging from 750 μg/mL against fungal pathogens to lower concentrations against bacterial strains .
- Activity Against Specific Strains : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that oxadiazole derivatives could inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
1-[3-(2-Chlorophenyl)-... | MRSA | 500 |
1-[3-(2-Chlorophenyl)-... | E. coli | 750 |
Antitumor Activity
The antitumor potential of oxadiazole derivatives has also been a focal point in research.
- Cytotoxicity Studies : The cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including HCT-116 and PC-3. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth .
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 13.62 |
PC-3 | 21.74 |
Antioxidant Activity
The antioxidant capabilities of the compound were evaluated using the DPPH radical scavenging assay.
- Scavenging Activity : Compounds similar to 1-[3-(2-Chlorophenyl)-... showed notable radical scavenging activity, with percentages ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid as a reference .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that the presence of electron-withdrawing groups, such as chloro and bromo substituents, enhances biological activity. This finding is crucial for guiding future synthesis and optimization of oxadiazole derivatives for therapeutic applications .
Case Studies
Several case studies have documented the effectiveness of similar oxadiazole compounds:
- Antimicrobial Study : A study published in MDPI highlighted a series of synthesized oxadiazoles demonstrating significant antimicrobial activity against both fungal and bacterial pathogens with low cytotoxicity towards mammalian cells .
- Antitumor Research : Another investigation reported that specific oxadiazole derivatives exhibited promising results in inhibiting cancer cell proliferation across multiple cell lines, suggesting their potential as anticancer agents .
Properties
Molecular Formula |
C12H14ClN3OS |
---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C12H14ClN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
ZFYFAUSUZUGBJA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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